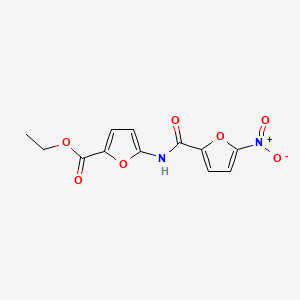
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a nitro group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester typically involves the reaction of 2-furancarboxylic acid with 5-nitro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-(((5-amino-2-furanyl)carbonyl)amino)-, ethyl ester.
Reduction: 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-.
Substitution: Various substituted derivatives of the furan ring.
Applications De Recherche Scientifique
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxylic acid, 5-nitro-, 2-[(5-nitro-2-furanyl)carbonyl]hydrazide.
- 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)methylene)amino)-, ethyl ester.
Uniqueness
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
43151-30-0 |
|---|---|
Formule moléculaire |
C12H10N2O7 |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
ethyl 5-[(5-nitrofuran-2-carbonyl)amino]furan-2-carboxylate |
InChI |
InChI=1S/C12H10N2O7/c1-2-19-12(16)8-3-5-9(20-8)13-11(15)7-4-6-10(21-7)14(17)18/h3-6H,2H2,1H3,(H,13,15) |
Clé InChI |
RLCXMPYCWDQXBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
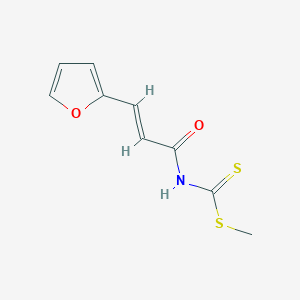
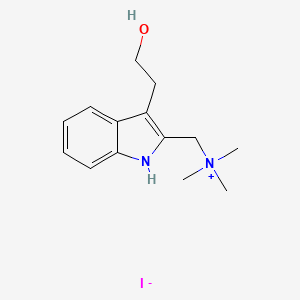
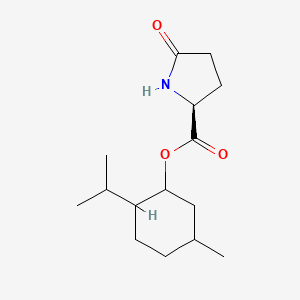

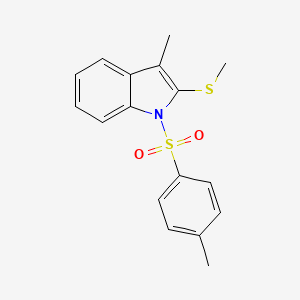
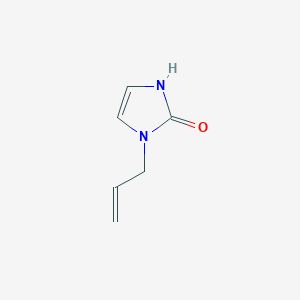


![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
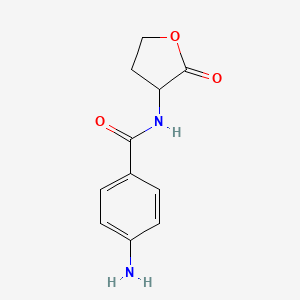
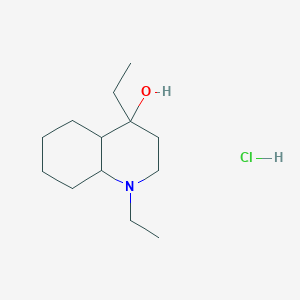
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
